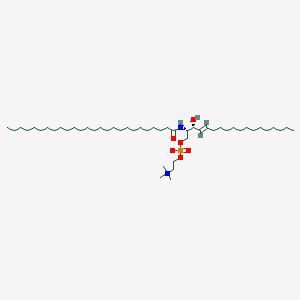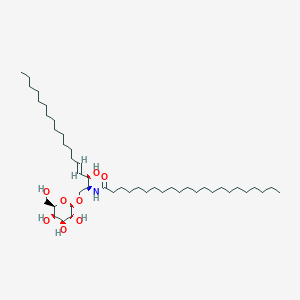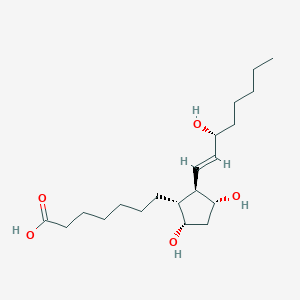
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Overview
Description
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid , also known as (+)-Prostaglandin F2α , belongs to the prostaglandin family. It is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase pathway. Prostaglandins play crucial roles in inflammation, vascular homeostasis, and reproductive processes .
Synthesis Analysis
The synthesis of (+)-Prostaglandin F2α involves enzymatic conversion of arachidonic acid by cyclooxygenase (COX) enzymes. COX catalyzes the formation of prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins, including PGF2α. The stereochemistry of the hydroxyl groups at positions 9, 11, and 15 determines the specific prostaglandin formed .
Molecular Structure Analysis
The chemical formula of (+)-Prostaglandin F2α is C20H34O5 . Its molecular weight is approximately 354.48 g/mol . The structure consists of a 13-carbon prostane ring with hydroxyl groups at positions 9, 11, and 15. The double bond at position 13 (E configuration) is essential for its biological activity .
Chemical Reactions Analysis
(+)-Prostaglandin F2α can undergo various chemical reactions, including esterification, oxidation, and reduction. These reactions influence its stability, bioavailability, and pharmacological properties. Notably, it can be converted to its 19-hydroxy congener, 8-iso Prostaglandin F1α .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Properties
- A study by (Corey et al., 1975) found that the 9,11-azo-prostanoid has potent biochemical mimicry of prostaglandin endoperoxides, showing substantial activity in stimulating muscle contraction and affecting platelet aggregation.
Activation of Peroxisome Proliferator-Activated Receptor-Gamma
- (Söderström et al., 2003) investigated prostaglandin D2 (PGD2) derivatives, finding novel activators of peroxisome proliferator-activated receptor-gamma (PPARgamma), which may have implications in cellular metabolism and immune response.
Potential in Proliferative Activity
- Research by (Ohkoshi et al., 2004) on ent-kaurenoic acid derivatives showed significant proliferative activity on lymphocytes, indicating potential in immune system modulation.
Spasmolytic Properties
- A study by (Marquina et al., 2009) on the microbial transformation of certain diterpenes showed significant activity in inhibiting muscle contraction, suggesting spasmolytic properties.
Inhibition of Vascular Smooth Muscle Contraction
- (Müller et al., 2003) found that certain ent-kauranes exhibit inhibitory effects on smooth muscle contraction, which could have implications in cardiovascular research.
Antifungal and Enzyme Inhibition
- (Cavin et al., 2006) isolated diterpenes from Detarium microcarpum, showing antifungal activity and inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Novel Prostaglandin Endoperoxides
- In (Hamberg et al., 1974), novel prostaglandin endoperoxides were isolated, showing greater activity than prostaglandin E2 on aorta strips and inducing rapid platelet aggregation.
Mechanism of Action
Target of Action
The compound 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a member of the prostaglandin family . Prostaglandins are eicosanoids, which are signaling molecules that exert their effects in the body by binding to specific receptors . The primary targets of this compound are likely to be prostaglandin receptors, which play a crucial role in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .
Mode of Action
The compound interacts with its targets, the prostaglandin receptors, by binding to them and activating them . This activation triggers a cascade of intracellular events, leading to changes in the cell’s function . The exact nature of these changes depends on the specific type of prostaglandin receptor that is activated and the cell type in which the receptor is expressed .
Biochemical Pathways
The compound is involved in the prostaglandin signaling pathway . When it binds to and activates prostaglandin receptors, it triggers a series of downstream effects. These can include the activation of secondary messenger systems, changes in gene expression, and alterations in cellular function . The exact effects depend on the specific receptor and cell type .
Pharmacokinetics
Like other prostaglandins, it is likely to be rapidly metabolized and excreted . Its bioavailability may be influenced by factors such as its formulation, the route of administration, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific prostaglandin receptor that it activates and the cell type in which the receptor is expressed . Possible effects include changes in cell function, alterations in gene expression, and the initiation of inflammatory responses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other signaling molecules can affect the compound’s ability to bind to its target receptors . Additionally, factors such as pH and temperature can influence the compound’s stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-HBYHEDERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
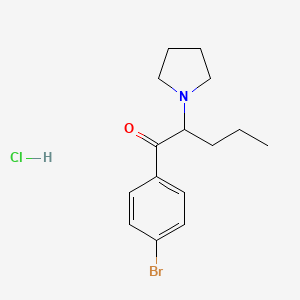
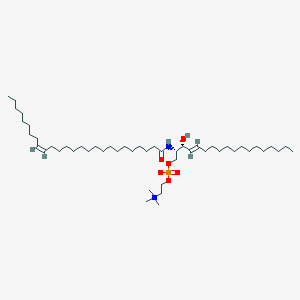
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
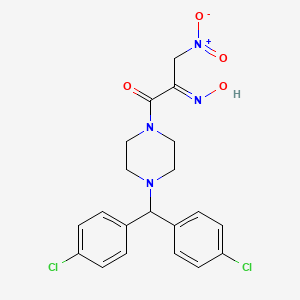
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

